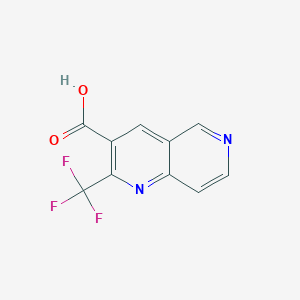

2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2O2/c11-10(12,13)8-6(9(16)17)3-5-4-14-2-1-7(5)15-8/h1-4H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCQXBZSADFOOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=C(N=C21)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380552 | |

| Record name | 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240408-97-3 | |

| Record name | 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid is a fluorinated heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, and they are recognized as important scaffolds in medicinal chemistry due to their diverse biological activities. The incorporation of a trifluoromethyl group (-CF3) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a summary of the available information on the synthesis and characterization of this specific compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 240408-97-3 | [1][2] |

| Molecular Formula | C₁₀H₅F₃N₂O₂ | [1][3] |

| Molecular Weight | 242.16 g/mol | [4] |

| Melting Point | 233-235 °C | [4] |

| Predicted XlogP | 1.6 | [3] |

Synthesis

A specific, detailed, and reproducible experimental protocol for the synthesis of this compound is not described in the currently available scientific literature or patent databases. However, general synthetic strategies for related substituted 1,6-naphthyridines and trifluoromethylated pyridines can provide insights into potential synthetic routes.

A plausible, though unconfirmed, synthetic approach could involve a multi-step sequence. The following diagram illustrates a hypothetical workflow for the synthesis, based on common organic chemistry reactions for building similar heterocyclic systems.

Caption: A generalized, hypothetical workflow for the synthesis of the target compound.

Characterization

Detailed experimental characterization data, such as ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) spectra for this compound, are not available in the reviewed literature. For a definitive structural confirmation and purity assessment, the following analytical techniques would be essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and substitution pattern of the naphthyridine ring. ¹⁹F NMR would be crucial to confirm the presence and environment of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, and the C-F bonds of the trifluoromethyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio. Fragmentation patterns observed in the mass spectrum could further support the proposed structure.

-

Melting Point Analysis: The reported melting point of 233-235 °C serves as a useful physical constant for identification and as an indicator of purity.[4]

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been reported for this compound, the broader class of naphthyridine derivatives has been extensively studied and is known to exhibit a wide range of pharmacological properties. The general biological potential of this class of compounds is visualized below.

Caption: Potential therapeutic areas for compounds based on the naphthyridine scaffold.

The trifluoromethyl group is a well-known pharmacophore that can enhance the therapeutic potential of a molecule.[2] Its electron-withdrawing nature can influence the electronic properties of the naphthyridine ring system, potentially modulating its interaction with biological targets.[2]

Conclusion

This compound is a compound of interest for which basic physicochemical data is available. However, a significant information gap exists regarding its detailed synthesis and comprehensive characterization. Further research is required to establish a reproducible synthetic protocol and to fully characterize the compound using modern analytical techniques. Such studies would be a prerequisite for any investigation into its potential biological activities and applications in drug discovery and development. Researchers interested in this molecule would likely need to undertake its synthesis and characterization de novo based on established methods for related heterocyclic compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group and the naphthyridine core suggests potential for unique biological activities and applications. This document consolidates available data, presents standardized experimental protocols for its characterization, and outlines a plausible synthetic pathway.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data points are experimentally determined, others are based on computational predictions due to the limited availability of published experimental studies on this specific molecule.

| Property | Value | Data Type | Source |

| IUPAC Name | This compound | - | - |

| CAS Number | 240408-97-3 | - | |

| Molecular Formula | C₁₀H₅F₃N₂O₂ | - | |

| Molecular Weight | 242.16 g/mol | - | |

| Melting Point | 233-235 °C | Experimental | |

| Boiling Point | ~415.5 °C at 760 mmHg | Predicted | |

| Appearance | Off-white to light yellow powder | Experimental | |

| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO and ethanol. | Predicted | |

| pKa (acidic) | ~3.5 - 4.5 | Predicted | |

| logP (Octanol/Water Partition Coefficient) | 1.6 | Predicted (XlogP) |

Note: Predicted values are generated using computational models and should be confirmed through experimental verification.

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are provided below. These are generalized protocols that can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity. The capillary method is a standard and widely used technique for this purpose.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Shaker or orbital incubator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated in a shaker or incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of a compound. Potentiometric titration is a common and accurate method for its determination.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and magnetic stir bar

-

Beaker

Procedure:

-

Solution Preparation: A known concentration of the carboxylic acid is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or DMSO if solubility in water is low).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments from a burette. The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

logP Determination (HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A common method for its estimation is by using reverse-phase high-performance liquid chromatography (RP-HPLC).

Apparatus:

-

HPLC system with a C18 column and UV detector

-

A series of standard compounds with known logP values

Procedure:

-

Calibration: A series of standard compounds with a range of known logP values are injected onto the C18 column. The retention time for each standard is recorded. A calibration curve is generated by plotting the logarithm of the retention factor (log k') against the known logP values.

-

Sample Analysis: The this compound is injected onto the same column under identical conditions, and its retention time is measured.

-

logP Calculation: The log k' of the target compound is calculated from its retention time. The logP is then determined by interpolating this value on the calibration curve generated from the standard compounds.

Plausible Synthetic Pathway

A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a suitably substituted aminopyridine precursor. The trifluoromethyl and carboxylic acid groups could be introduced through various established organic reactions.

Biological Context and Potential Applications

The 1,6-naphthyridine scaffold is a recognized pharmacophore present in various biologically active compounds. The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. Therefore, this compound represents a molecule of significant interest for screening in various biological assays, particularly in areas such as oncology, virology, and neurology. Its carboxylic acid moiety also provides a convenient handle for further chemical modifications to generate libraries of related compounds for structure-activity relationship (SAR) studies.

Spectroscopic Profile of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid (CAS 240408-97-3)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid (CAS 240408-97-3). Due to the absence of publicly available experimental spectra for this specific compound, this document presents a predictive spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous chemical structures. The methodologies provided herein are generalized protocols standardly used for the analysis of heterocyclic and carboxylic acid-containing organic molecules.

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 240408-97-3 Molecular Formula: C₁₀H₅F₃N₂O₂ Molecular Weight: 242.16 g/mol Structure: (A visual representation of the chemical structure would be placed here in a full report)

The molecule features a naphthyridine core, a bicyclic aromatic system containing two nitrogen atoms. This core is substituted with a potent electron-withdrawing trifluoromethyl group and a carboxylic acid group, which will dominate its spectroscopic features.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from typical values for similar functional groups and structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) Solvent: DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 12.0 - 14.0 | broad singlet |

| Naphthyridine Ring Protons | 7.5 - 9.5 | multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) Solvent: DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid Carbonyl | 165 - 175 |

| Naphthyridine Ring Carbons | 120 - 160 |

| Trifluoromethyl Carbon (-CF₃) | 115 - 130 (quartet) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies (in cm⁻¹)

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong |

| C=N and C=C Stretch (Aromatic) | 1500 - 1650 | Medium to Strong |

| C-F Stretch (Trifluoromethyl) | 1000 - 1200 | Strong |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |

| O-H Bend (Carboxylic Acid) | 920 - 960 | Medium, Broad |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Peak

| Ion | Predicted m/z |

| [M]+ | 242.03 |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized for analysis.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to homogeneity.

-

A standard one-pulse experiment is performed.

-

Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

-

The spectral width is set to encompass all expected proton resonances (e.g., 0-15 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled carbon experiment is performed.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

The spectral width is set to cover all expected carbon resonances (e.g., 0-200 ppm).

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected using appropriate software. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and the sample spectrum is acquired.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

-

Data Processing: The resulting spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used.

-

Data Acquisition:

-

The sample solution is introduced into the ion source, typically via direct infusion or through a liquid chromatograph.

-

The instrument parameters (e.g., ion source voltages, temperatures) are optimized to achieve stable ionization and good signal intensity.

-

The mass spectrum is acquired over a relevant mass-to-charge (m/z) range (e.g., 50-500).

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic Acid

Disclaimer: As of the date of this document, the specific crystal structure of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid has not been publicly deposited in crystallographic databases (such as the Cambridge Structural Database) or published in peer-reviewed literature. Therefore, this guide provides a comprehensive overview of the established methodologies and experimental protocols that would be employed to determine its crystal structure. This document serves as a detailed whitepaper on the process of small-molecule single-crystal X-ray crystallography, tailored for researchers, scientists, and drug development professionals.

Introduction

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties, which in turn dictate its biological activity. For drug development professionals, knowledge of a compound's crystal structure is invaluable for structure-activity relationship (SAR) studies, rational drug design, and understanding intermolecular interactions with biological targets.

This compound is a heterocyclic compound featuring a naphthyridine core, a strong electron-withdrawing trifluoromethyl group, and a hydrogen-bonding carboxylic acid moiety.[1] The trifluoromethyl group can enhance metabolic stability and binding affinity, while the carboxylic acid can participate in crucial hydrogen bonding interactions.[2] An analysis of its crystal structure would provide critical insights into its solid-state conformation, packing, and the intermolecular interactions that govern its properties. This guide outlines the necessary steps to determine its crystal structure, from synthesis and crystallization to data analysis and structure refinement.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the refinement of the crystallographic model.[3]

Synthesis and Purification

The initial and most critical step is the synthesis of high-purity this compound. A literature-reported or newly developed synthetic route would be followed by rigorous purification.

-

Synthesis: Synthetic strategies for similar trifluoromethyl-substituted pyridines and naphthyridines often involve multi-step reactions starting from commercially available precursors.[4]

-

Purification: The crude product must be purified to >98% purity, as impurities can inhibit crystallization. Common purification techniques include:

-

Recrystallization: Dissolving the compound in a hot solvent and allowing it to slowly cool to form crystals, leaving impurities in the solution.[5]

-

Column Chromatography: Separating the compound from impurities based on differential adsorption on a stationary phase.

-

-

Characterization: The purified compound's identity and purity would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Crystallization

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step.[6] Various techniques should be screened to find the optimal conditions.[7]

-

Solvent Selection: A crucial step is to find a suitable solvent or solvent system where the compound has moderate solubility.[8]

-

Common Crystallization Methods:

-

Slow Evaporation: A near-saturated solution is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to crystal formation.[8]

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.[9] This decreases the compound's solubility, promoting crystallization.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[3]

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[6] Crystals may form at the interface as the liquids slowly mix.

-

X-ray Diffraction Data Collection

Once suitable crystals are obtained (typically >0.1 mm in all dimensions), they are mounted on a goniometer head and placed in an X-ray diffractometer for data collection.[10]

-

Crystal Mounting: A single, well-formed crystal is selected under a microscope and mounted on a glass fiber or in a cryo-loop.

-

Data Collection Temperature: Data is typically collected at a low temperature (e.g., 100 K) by flash-cooling the crystal in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage, resulting in higher quality data.[11]

-

Diffractometer and X-ray Source: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is used. The X-ray source is typically a sealed tube or a microfocus source generating monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).[12]

-

Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations to measure the angles and intensities of the diffracted X-rays.[10]

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.[13]

-

Data Processing: The raw diffraction images are integrated to measure the intensity of each reflection. The data is then scaled and merged to produce a final reflection file.[14]

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. For small organic molecules, direct methods are highly successful in solving the "phase problem".[4]

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This iterative process involves adjusting atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors.[15] The quality of the final structure is assessed by parameters like the R-factor.[16]

Data Presentation

The final refined crystal structure provides a wealth of quantitative data. This data is typically presented in standardized tables for clarity and comparison. The following tables represent hypothetical but realistic data for this compound.

Table 1: Crystal Data and Structure Refinement Details (Hypothetical)

| Parameter | Value |

|---|---|

| Empirical formula | C₁₀H₅F₃N₂O₂ |

| Formula weight | 242.16 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5(1) Å |

| b = 12.3(2) Å | |

| c = 9.8(1) Å | |

| α = 90° | |

| β = 105.2(5)° | |

| γ = 90° | |

| Volume | 995(3) ų |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.615 Mg/m³ |

| Absorption coefficient | 0.15 mm⁻¹ |

| F(000) | 488 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.5 to 27.5° |

| Reflections collected | 9150 |

| Independent reflections | 2280 [R(int) = 0.035] |

| Completeness to theta = 25.242° | 99.8 % |

| Data / restraints / parameters | 2280 / 0 / 154 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.041, wR2 = 0.105 |

| R indices (all data) | R1 = 0.052, wR2 = 0.112 |

| Largest diff. peak and hole | 0.35 and -0.21 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)

| Bond | Length (Å) | Angle | Degrees (°) |

|---|---|---|---|

| C2-C11(CF₃) | 1.50(2) | N1-C2-C3 | 121.5(1) |

| C3-C10(COOH) | 1.49(2) | C2-C3-C10 | 120.8(1) |

| C10-O1 | 1.22(1) | O1-C10-O2 | 123.4(1) |

| C10-O2 | 1.32(1) | F1-C11-F2 | 106.5(1) |

| N1-C2 | 1.34(1) | C4a-C5-N6 | 122.9(1) |

| N6-C7 | 1.33(1) | C5-N6-C10a | 117.3(1) |

Visualization of Workflows and Interactions

Experimental Workflow

The overall process from a purified compound to a refined crystal structure can be visualized as a sequential workflow.

Caption: Experimental workflow for single-crystal X-ray structure analysis.

Hypothesized Intermolecular Interactions

Based on the functional groups present in this compound, specific intermolecular interactions are expected to play a key role in its crystal packing. The carboxylic acid group is a strong hydrogen bond donor and acceptor, often forming dimeric structures.[17][18] The trifluoromethyl group can participate in weaker C-H···F interactions, and the aromatic naphthyridine core allows for potential π-π stacking.[19]

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides a thorough and technically detailed framework for its analysis. The successful elucidation of its three-dimensional structure would offer invaluable data for understanding its physicochemical properties and would significantly aid in the rational design of new therapeutic agents. The combination of a hydrogen-bonding carboxylic acid, an electron-withdrawing trifluoromethyl group, and a rigid heterocyclic core makes this molecule a prime candidate for detailed structural studies to unlock its full potential in medicinal chemistry.

References

- 1. Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. iucr.org [iucr.org]

- 7. depts.washington.edu [depts.washington.edu]

- 8. How To [chem.rochester.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. fiveable.me [fiveable.me]

- 12. excillum.com [excillum.com]

- 13. portlandpress.com [portlandpress.com]

- 14. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ou.edu [ou.edu]

- 16. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Biological Activity Screening of Novel Trifluoromethyl-Naphthyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of novel trifluoromethyl-naphthyridine derivatives. The incorporation of the trifluoromethyl group into the naphthyridine scaffold has garnered significant interest in medicinal chemistry due to its potential to enhance metabolic stability, bioavailability, and overall biological efficacy. This document details the anticancer, antimicrobial, and enzyme inhibitory activities of these compounds, presenting quantitative data, experimental protocols, and key signaling pathways.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various trifluoromethyl-naphthyridine derivatives and related compounds.

Table 1: Anticancer Activity of Novel Trifluoromethyl-Naphthyridine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5b | MCF-7 (Breast) | 11.25 ± 0.09 | [1] |

| A549 (Lung) | 23.19 ± 0.45 | [1] | |

| SiHa (Cervical) | 29.22 ± 0.35 | [1] | |

| 5e | MCF-7 (Breast) | 13.45 ± 0.09 | [1] |

| A549 (Lung) | 26.24 ± 0.41 | [1] | |

| SiHa (Cervical) | 30.18 ± 0.39 | [1] | |

| 47 | MIAPaCa (Pancreatic) | 0.41 | [2] |

| K-562 (Leukemia) | 0.77 | [2] | |

| 36 | PA-1 (Ovarian) | 1.19 | [2] |

| 29 | PA-1 (Ovarian) | 0.41 | [2] |

| SW620 (Colon) | 1.4 | [2] |

Table 2: Antimicrobial Activity of Novel Trifluoromethyl-Naphthyridine Derivatives

| Compound ID | Microbial Strain | MIC | Reference |

| 4-aryl-2-(3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)phthalazin-1(2H)-ones (60a-d) | Various Bacteria & Fungi | Good activity (inhibition zones of 15–19 mm at 250 ppm) | [3] |

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | Multi-resistant bacterial strains | No direct activity (MIC ≥ 1.024 µg/mL), but synergistic with fluoroquinolones | [4] |

Table 3: Enzyme Inhibitory Activity of Naphthyridine Derivatives

| Compound Class | Target Enzyme | IC50 Range (µg/mL) | Reference |

| 7-methyl-1,8-naphthyridinone derivatives (31a-m) | DNA Gyrase | 1.7–13.2 | [3] |

| 1,6-Naphthyridinone derivatives (8, 9g, 23a) | MET Kinase | 0.0071 - 0.0098 | [5] |

Experimental Protocols

Detailed methodologies for key biological assays are provided below.

In Vitro Cytotoxicity Screening: MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of novel trifluoromethyl-naphthyridine derivatives against various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, SiHa)

-

Complete growth medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Test compounds (novel trifluoromethyl-naphthyridine derivatives)

-

Dimethyl sulfoxide (DMSO), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cancer cells during their exponential growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Preparation and Treatment: Prepare a stock solution of the test compound in DMSO. On the day of the experiment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plates for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of novel trifluoromethyl-naphthyridine derivatives against various microbial strains.

Materials:

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

-

Test compounds

-

Sterile 96-well microtiter plates

-

Inoculating loop or sterile swabs

-

McFarland turbidity standards (0.5)

-

Microplate reader (optional)

Procedure:

-

Inoculum Preparation: From a fresh agar plate, select several colonies of the test microorganism and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance with a microplate reader.

Enzyme Inhibition Assay: DNA Gyrase Inhibition

This protocol assesses the inhibitory effect of novel trifluoromethyl-naphthyridine derivatives on the supercoiling activity of DNA gyrase.

Materials:

-

Purified E. coli DNA gyrase

-

Relaxed pBR322 DNA (substrate)

-

Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP, glycerol, and albumin)

-

Test compounds

-

Stop solution (containing SDS, Ficoll, bromophenol blue, and EDTA)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and gel documentation system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding a defined amount of DNA gyrase to the mixture. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis in TAE buffer to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of DNA gyrase activity is determined by the reduction in the amount of supercoiled DNA compared to the positive control. The IC50 value can be calculated from a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by trifluoromethyl-naphthyridine derivatives and a general workflow for their biological activity screening.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling and Docking Studies of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic Acid: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific in silico modeling and docking studies for 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid have not been extensively published. Therefore, this technical guide provides a comprehensive overview of the well-established methodologies and a generalized workflow that would be applied to this molecule, drawing upon data and protocols from studies on closely related naphthyridine scaffolds. The presented data is representative and intended for illustrative purposes.

Introduction to the 1,6-Naphthyridine Scaffold

The naphthyridine core is a privileged heterocyclic motif found in numerous biologically active compounds.[1] Specifically, the 1,6-naphthyridine framework is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including potential as anticancer and antimicrobial agents.[2] The introduction of a trifluoromethyl group can enhance a molecule's lipophilicity, metabolic stability, and pharmacokinetic properties, making trifluoromethylated heterocycles particularly valuable in drug discovery.[3] The carboxylic acid moiety can influence physicochemical properties and form crucial interactions with biological targets.[1]

Computational, or in silico, techniques such as molecular docking and molecular dynamics are essential tools in modern drug discovery.[4][5] These methods allow for the prediction of interactions between a small molecule (ligand), such as this compound, and a biological target (receptor), providing insights into the potential mechanism of action and binding affinity before costly and time-consuming wet-lab experiments are conducted.[5][6]

Generalized In Silico Workflow

The in silico analysis of a novel compound like this compound typically follows a structured workflow. This process begins with the preparation of both the ligand and the target receptor, followed by molecular docking to predict the binding pose, and is often concluded with more computationally intensive simulations to assess the stability of the predicted complex.

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Docking Technique and Methods - Creative Proteomics [iaanalysis.com]

- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

The Structure-Activity Relationship of 2-(Trifluoromethyl)-1,6-naphthyridine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(trifluoromethyl)-1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics, particularly as kinase inhibitors. The incorporation of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability, making this class of compounds highly attractive for drug discovery programs. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(trifluoromethyl)-1,6-naphthyridine analogs, focusing on their inhibitory activity against key oncological targets such as mTOR, FGFR4, and AXL kinases. Detailed experimental protocols and visualizations of relevant signaling pathways are provided to facilitate further research and development in this area.

Structure-Activity Relationship (SAR) Data

The biological activity of 2-(trifluoromethyl)-1,6-naphthyridine analogs is highly dependent on the nature and position of substituents on the naphthyridine core and its appended functionalities. The following tables summarize the quantitative SAR data for key analogs, highlighting the impact of various structural modifications on their inhibitory potency.

Table 1: SAR of 2-(Trifluoromethyl)-benzo[h][1][2]naphthyridin-2(1H)-one Analogs as mTOR Inhibitors

| Compound | R1 | Ar2 | mTOR IC₅₀ (nM) | PI3K IC₅₀ (nM) | Selectivity (PI3K/mTOR) |

| 1 | H | Quinoline | - | - | - |

| 2 | F | Quinoline | >10-fold loss vs. 1 | - | - |

| 3 (Torin2) | H | 6-aminopyridine | 0.25 (cellular EC₅₀) | 200 (cellular EC₅₀) | 800 |

| 9 | H | Pyrazole | 5-25 fold reduction vs. 1 | - | - |

| 10 | H | Methyl pyrazole | 5-25 fold reduction vs. 1 | - | - |

| 11 | H | Aminopyridine | Potent mTOR inhibition | High PI3K inhibition | Low |

| 12 | H | Aminopyrimidine | Potent mTOR inhibition | - | - |

| 14 | H | 7-azo-indole | Potent mTOR inhibition | - | - |

| 24 | H | 7-aza-indole | Potent mTOR inhibition | >500-fold selective | >500 |

| 25 | H | Aminopyrimidine | Potent mTOR inhibition | >500-fold selective | >500 |

Data compiled from Liu, Q. et al. J Med Chem. 2011, 54(5), 1473–1480.[1]

Key SAR Insights for mTOR Inhibition:

-

Substitution at the R1 position with fluorine (Compound 2 ) leads to a significant loss of potency.[1]

-

Replacement of the quinoline side chain (Ar2) with smaller heterocycles like pyrazole (Compound 9 ) or methyl pyrazole (Compound 10 ) reduces activity.[1]

-

Introduction of aminopyridine (Compound 11 ), aminopyrimidine (Compound 12 ), and 7-azo-indole (Compound 14 ) at the Ar2 position results in potent mTOR inhibition. However, the aminopyridine analog also shows high PI3K activity, reducing selectivity.[1]

-

Analogs with a 7-aza-indole (Compound 24 ) or aminopyrimidine (Compound 25 ) at the Ar2 position exhibit the best combination of potent mTOR inhibition and high selectivity over PI3K.[1]

-

The trifluoromethyl group at the 2-position of the naphthyridine core is a key feature of these potent inhibitors.

Table 2: SAR of 1,6-Naphthyridinone Derivatives as AXL Inhibitors

| Compound | R1 | R2 | AXL IC₅₀ (nM) | MET IC₅₀ (nM) | Selectivity (MET/AXL) |

| Lead | - | - | - | - | - |

| 25c | 4-(4-methylpiperazin-1-yl)aniline | Quinazoline | 1.1 | 377 | 343 |

Data extracted from a study on 1,6-naphthyridinone derivatives as selective AXL inhibitors.

Key SAR Insights for AXL Inhibition:

-

Optimization of a dual MET/AXL inhibitor lead structure through molecular modeling led to the identification of compound 25c with high potency and selectivity for AXL.

-

Compound 25c demonstrated significant inhibition of AXL-driven cell proliferation and induced apoptosis.

Table 3: SAR of 1,6-Naphthyridine-2-one Derivatives as FGFR4 Inhibitors

| Compound | Substituent at C7 | Substituent at N1 | FGFR4 IC₅₀ (nM) | HCT116 IC₅₀ (µM) |

| 19g | 3,5-dimethoxyphenyl | 2-(dimethylamino)ethyl | Potent | Substantial |

Data extracted from a study on 1,6-naphthyridine-2-one derivatives as FGFR4 inhibitors for colorectal cancer.[2]

Key SAR Insights for FGFR4 Inhibition:

-

A series of 1,6-naphthyridine-2-one derivatives were identified as potent and selective inhibitors of FGFR4 kinase.[2]

-

Compound 19g emerged as a preferred compound with excellent kinase selectivity and significant cytotoxic effects against colorectal cancer cell lines.[2]

-

In vivo studies with compound 19g in a HCT116 xenograft mouse model showed significant tumor inhibition without apparent toxicity.[2]

Experimental Protocols

Detailed methodologies for the synthesis of the 2-(trifluoromethyl)-1,6-naphthyridine core and key biological assays are provided below.

Synthesis of the 2-(Trifluoromethyl)-1,6-naphthyridine Core

A convenient method for the synthesis of 1-alkyl-5-trifluoromethyl-1,6-naphthyridin-4(1H)-ones involves the reaction of 4-alkylamino-3-trifluoroacetimidoyl-3-penten-2-one diphenylboron chelates with dimethylformamide dimethyl acetal.[3] Another approach utilizes 3-acetyl-4-amino-2-trifluoromethylpyridine to obtain 5-trifluoromethyl-1,6-naphthyridin-4(1H)-one and its derivatives.[3]

General Procedure:

-

Preparation of the Pyridine Precursor: Synthesize 3-acetyl-4-amino-2-trifluoromethylpyridine from appropriate starting materials.

-

Cyclization: React the aminopyridine precursor with a suitable reagent, such as dimethylformamide dimethyl acetal, to facilitate the cyclization and formation of the 1,6-naphthyridin-4(1H)-one ring system.

-

Further Functionalization: The resulting naphthyridinone can be further modified at various positions to generate a library of analogs for SAR studies.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of the γ-phosphate from [γ-³³P]ATP to a specific peptide substrate by the target kinase.

Materials:

-

Purified recombinant kinase (mTOR, FGFR4, or AXL)

-

Specific peptide substrate (e.g., poly[Glu:Tyr] (4:1) for AXL)

-

[γ-³³P]ATP

-

Kinase reaction buffer

-

Test compounds (2-(trifluoromethyl)-1,6-naphthyridine analogs)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, peptide substrate, and the test compound at various concentrations in the kinase buffer.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper to remove unreacted [γ-³³P]ATP.

-

Quantify the incorporated radioactivity on the substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HeLa, HL-60, PC-3)

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 2-(trifluoromethyl)-1,6-naphthyridine analogs and incubate for a desired period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of the compounds in a living organism.

Materials:

-

Immunodeficient mice (e.g., athymic nude or SCID mice)

-

Human cancer cells (e.g., HCT116)

-

Sterile PBS or appropriate vehicle

-

Test compound formulation

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the immunodeficient mice.

-

Tumor Growth: Monitor the mice for tumor formation.

-

Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound or vehicle to the respective groups according to the desired dosing schedule and route.

-

Monitoring: Measure tumor volume and body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by 2-(trifluoromethyl)-1,6-naphthyridine analogs and a general experimental workflow for their evaluation.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 2-(trifluoromethyl)-1,6-naphthyridine analogs.

Caption: The FGF19/FGFR4 signaling pathway, a key driver in certain cancers, is a target for 2-(trifluoromethyl)-1,6-naphthyridine inhibitors.

Caption: The Gas6/AXL signaling pathway, implicated in tumor progression and drug resistance, is inhibited by specific 2-(trifluoromethyl)-1,6-naphthyridine analogs.

Caption: A generalized experimental workflow for the discovery and preclinical evaluation of 2-(trifluoromethyl)-1,6-naphthyridine analogs as kinase inhibitors.

References

Potential Therapeutic Targets for 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of 2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates potential mechanisms of action and therapeutic targets based on the well-documented activities of structurally similar naphthyridine derivatives. The primary focus is on its potential as an anticancer and antimicrobial agent. This guide summarizes quantitative data from related compounds, provides detailed experimental protocols for in vitro evaluation, and visualizes key signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

Naphthyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability and cell permeability, making this compound a compound of significant interest for therapeutic development. Based on the activities of analogous compounds, the potential therapeutic applications for this molecule are primarily in oncology and infectious diseases.

Potential Anticancer Therapeutic Targets

The anticancer potential of naphthyridine derivatives has been attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. Two promising targets for compounds with this scaffold are the mammalian target of rapamycin (mTOR) and fibroblast growth factor receptor-1 (FGFR-1) tyrosine kinase. Additionally, inhibition of topoisomerase II has been observed with some naphthyridine compounds.

Mammalian Target of Rapamycin (mTOR)

The mTOR signaling pathway is a central regulator of cell metabolism, growth, and proliferation and is often hyperactivated in various cancers.[1] Inhibition of mTOR can lead to cell cycle arrest and apoptosis. Structurally related benzo[h][2][3]naphthyridin-2(1H)-one derivatives have been identified as highly potent and selective mTOR inhibitors.

Quantitative Data for a Structurally Related mTOR Inhibitor:

| Compound | Target | Assay Type | IC50 / EC50 |

| 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][2][3]naphthyridin-2(1H)-one (Torin2) | mTOR | Cellular Activity | 0.25 nM |

| 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][2][3]naphthyridin-2(1H)-one (Torin2) | PI3K | Cellular Activity | 200 nM |

Table 1: In vitro activity of a potent mTOR inhibitor with a related naphthyridine core.

Proposed Signaling Pathway Inhibition:

Caption: Proposed inhibition of the mTOR signaling pathway.

Fibroblast Growth Factor Receptor-1 (FGFR-1) Tyrosine Kinase

The FGF/FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[4][5] Aberrant activation of this pathway is implicated in various cancers. Certain 3-aryl-1,6-naphthyridine derivatives have been identified as potent and selective inhibitors of the FGFR-1 tyrosine kinase.

Quantitative Data for a Structurally Related FGFR-1 Inhibitor:

| Compound | Target | Assay Type | IC50 |

| 7-acetamide-3-(3,5-dimethoxyphenyl)-1,6-naphthyridine-2-amine derivative | FGFR-1 Tyrosine Kinase | Enzymatic Assay | 31 nM |

| 7-acetamide-3-(3,5-dimethoxyphenyl)-1,6-naphthyridine-2-amine derivative | HUVEC cell growth | Cell-based Assay | 4 nM |

| 7-acetamide-3-(3,5-dimethoxyphenyl)-1,6-naphthyridine-2-amine derivative | HUVEC microcapillary formation | Cell-based Assay | 0.01 nM |

Table 2: In vitro activity of a potent FGFR-1 inhibitor with a 1,6-naphthyridine core.

Proposed Signaling Pathway Inhibition:

Caption: Proposed inhibition of the FGFR1 signaling pathway.

Potential Antimicrobial Therapeutic Targets

Naphthyridine-3-carboxylic acids are the foundational structure for many quinolone antibiotics. Their mechanism of action typically involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair.

DNA Gyrase and Topoisomerase IV

DNA gyrase introduces negative supercoils into bacterial DNA, a process crucial for initiating DNA replication. Topoisomerase IV is primarily involved in decatenating newly replicated circular chromosomes, allowing for their segregation into daughter cells. Inhibition of these enzymes leads to a bactericidal effect.[2][6]

Proposed Mechanism of Action:

Caption: Proposed mechanism of DNA gyrase/topoisomerase IV inhibition.

Experimental Protocols

The following are generalized protocols for the initial in vitro evaluation of this compound for its potential anticancer activity.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: General workflow for an MTT-based cell viability assay.

Western Blot Analysis

This protocol is used to detect changes in the expression or phosphorylation status of target proteins within a signaling pathway.[2][7]

Materials:

-

Cancer cells treated with the test compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Lysis: Treat cells with the test compound. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Caption: Standard workflow for Western Blot analysis.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, its potential lies in the targeting of key cancer-related signaling pathways, such as mTOR and FGFR, and essential bacterial enzymes like DNA gyrase and topoisomerase IV. The experimental protocols and workflows provided in this guide offer a foundational framework for the in vitro evaluation of this compound. Future research should focus on synthesizing and testing this specific molecule against the proposed targets to validate these hypotheses and to elucidate its precise mechanism of action. Further studies, including in vivo efficacy and toxicity assessments, will be crucial in determining its potential for clinical development.

References

- 1. mTOR - Wikipedia [en.wikipedia.org]

- 2. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 3. Western Blot Protocol | Proteintech Group [ptglab.com]

- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Topoisomerase - Wikipedia [en.wikipedia.org]

- 7. Western blot protocol | Abcam [abcam.com]

The Strategic Imperation of Trifluoromethylated Heterocycles in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive overview of the synthesis, application, and impact of trifluoromethylated heterocyles, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Power of the Trifluoromethyl Group

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals. The introduction of a trifluoromethyl group—a motif notably absent in nature—can profoundly enhance a molecule's therapeutic potential.[1][2] The unique properties of the CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, are leveraged to optimize drug-like characteristics.[3][4][5] Approximately 25% of pharmaceuticals contain at least one fluorine atom, with the trifluoromethyl group being the most common fluorinated moiety.[4] Its incorporation can lead to improved metabolic stability, enhanced membrane permeability, increased binding affinity to biological targets, and altered acidity or basicity of nearby functional groups.[1][3][4][6][7] These modifications can ultimately result in superior potency, selectivity, and pharmacokinetic profiles compared to non-fluorinated analogues.[1]

Synthetic Strategies for Trifluoromethylated Heterocycles

The synthesis of trifluoromethylated heterocycles has evolved significantly, moving from harsh traditional methods to more sophisticated and efficient protocols. Key strategies include the use of trifluoromethyl-containing building blocks, direct trifluoromethylation of heterocyclic cores, and innovative process technologies like continuous-flow synthesis.

Trifluoromethyl Building Block Approach

A prevalent strategy involves the cyclization of precursors already containing the trifluoromethyl group.[3][4] These building blocks, such as trifluoroacetimidoyl derivatives and 2,2,2-trifluoroacetyl derivatives, are versatile synthons for constructing a wide array of CF3-substituted heterocycles like pyrroles, imidazoles, and pyrazoles.[4]

Key Building Blocks:

-

2,2,2-Trifluorodiazoethane: Used in cycloaddition reactions.[4]

-

Trifluoroacetic Acid (TFA) and its derivatives: Inexpensive and readily available starting materials.[4]

-

Trifluoroacetimidoyl Derivatives: Potent synthons for generating CF3-substituted mono- or poly-heterocyclic compounds.[4]

Direct C-H Trifluoromethylation

Directly introducing a CF3 group onto a pre-formed heterocycle is a highly sought-after transformation. Recent advances have focused on radical trifluoromethylation methods that are operationally simple and tolerate a wide range of functional groups.[2] One notable method employs sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent), a benchtop-stable solid, as a trifluoromethyl radical source.[2] This approach allows for the direct trifluoromethylation of both electron-rich and electron-deficient heterocycles at their innately reactive positions.[2]

Continuous-Flow Synthesis

Continuous-flow processing has emerged as a scalable and efficient technology for synthesizing trifluoromethylated heterocycles.[8][9] This methodology offers significant advantages over traditional batch reactions, including enhanced safety, reduced solvent consumption, minimized waste, and higher yields.[8] Flow chemistry allows for precise control over reaction parameters such as temperature and pressure, which is particularly beneficial when handling energetic or corrosive reagents often involved in fluorination chemistry.[8][9]

A logical workflow for a continuous-flow synthesis process is depicted below.

Caption: Workflow for continuous-flow synthesis of trifluoromethylated heterocycles.

Pharmacological Impact and Applications

The introduction of a CF3 group can dramatically alter a molecule's interaction with biological systems. Key effects include:

-

Metabolic Stability: The strength of the C-F bond makes the CF3 group resistant to enzymatic degradation, particularly by cytochrome P450 enzymes, which can prolong the drug's half-life.[1]

-

Lipophilicity: The CF3 group increases lipophilicity (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and improve oral bioavailability.[1][5]

-

Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the pKa of adjacent functional groups, potentially leading to stronger interactions with target proteins.[1]

Case Studies: FDA-Approved Trifluoromethylated Heterocyclic Drugs

Numerous successful drugs incorporate a trifluoromethylated heterocyclic core. The following table summarizes key quantitative data for selected examples.

| Drug Name | Heterocyclic Core | Therapeutic Target | Indication | IC50 / Potency Data | Bioavailability |

| Celecoxib | Pyrazole | Cyclooxygenase-2 (COX-2) | Arthritis, Pain | COX-2: 40 nM | ~22-40% |

| Sitagliptin | Triazolopiperazine | Dipeptidyl peptidase-4 (DPP-4) | Type 2 Diabetes | DPP-4: 19 nM | ~87% |

| Aprepitant | Morpholine | Neurokinin 1 (NK1) receptor | Chemotherapy-induced nausea | NK1: 0.1-0.2 nM | ~60-65% |

| Fluoxetine | Piperidine | Serotonin reuptake transporter (SERT) | Depression, OCD | SERT: ~1 nM | ~72% |

| Pexidartinib | Pyrrolopyridine | Colony-stimulating factor 1 receptor (CSF1R) | Tenosynovial giant cell tumor | CSF1R: 13 nM | Variable |

| Doravirine | Pyridinone | HIV-1 reverse transcriptase | HIV-1 infection | Wild-type HIV-1 RT: 12 nM | ~64% |

Data compiled from various public sources and scientific literature. Values can vary based on assay conditions.

The mechanism of action for many of these drugs involves precise inhibition of a key enzyme or receptor. The inhibition of DPP-4 by Sitagliptin, for example, is a critical pathway in the treatment of type 2 diabetes.

Caption: Signaling pathway of Sitagliptin in DPP-4 inhibition.

Experimental Protocols

This section provides representative methodologies for the synthesis and biological evaluation of trifluoromethylated heterocycles, based on published procedures.

Synthesis Protocol: Continuous-Flow Synthesis of a Trifluoromethylated Imidazopyridine

This protocol is adapted from a published procedure for the one-pot condensation-cyclization of a primary amine using trifluoroacetic anhydride (TFAA) and triethylamine (TEA).[9]

Reagents and Equipment:

-

2-aminopyridine derivative

-

Trifluoroacetic anhydride (TFAA)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Continuous-flow reactor system with two pumps, a T-mixer, a heated coil reactor, and a back-pressure regulator.

Procedure:

-

Solution Preparation:

-

Solution A: Dissolve the 2-aminopyridine derivative in anhydrous THF.

-

Solution B: Prepare a solution of TFAA and TEA in anhydrous THF. Molar ratios are critical; an optimized ratio might be TFAA:TEA = 2.4:2.6 equivalents relative to the amine.[9]

-

-

System Setup:

-

Set up the flow reactor system. Purge the system with the solvent (THF).

-

Set the reactor temperature to 80 °C and the back-pressure regulator to 6 bar.[9]

-

-

Reaction Execution:

-

Pump Solution A and Solution B at defined flow rates into the T-mixer. The combined flow rate and reactor volume will determine the residence time (e.g., 30 minutes).[9]

-

The reaction mixture flows from the mixer through the heated coil reactor where the cyclization occurs.

-

-

Workup and Isolation:

-

Collect the output from the reactor.

-

Quench the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure trifluoromethylated imidazopyridine.

-

Biological Assay Protocol: COX-2 Inhibition Assay (Celecoxib)

This is a generalized protocol for determining the in vitro inhibitory activity of a compound against the human COX-2 enzyme.

Materials:

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compound (e.g., Celecoxib) and DMSO for dilution

-

Assay buffer (e.g., Tris-HCl)

-

Prostaglandin E2 (PGE2) EIA Kit (for detection)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to test a range of concentrations.

-

Enzyme Reaction:

-

In a microplate, add the assay buffer, the COX-2 enzyme, and the test compound dilution (or DMSO for control).

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubate for a further period (e.g., 10 minutes) to allow for the conversion of arachidonic acid to prostaglandins.

-

-

Detection:

-

Stop the reaction by adding a quenching solution (e.g., HCl).

-

Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions. The absorbance is read on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

-

Conclusion

Trifluoromethylated heterocycles are indispensable scaffolds in modern drug discovery. The unique electronic properties of the trifluoromethyl group provide a means to overcome common challenges in medicinal chemistry, such as poor metabolic stability and low bioavailability.[3] Advances in synthetic chemistry, including direct C-H functionalization and continuous-flow processes, have made these valuable motifs more accessible than ever.[2][8] A thorough understanding of the synthesis, pharmacological effects, and biological mechanisms associated with these compounds is critical for the continued development of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 8. re.public.polimi.it [re.public.polimi.it]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Discovery of Novel Kinase Inhibitors Based on the 1,6-Naphthyridine Scaffold

Introduction: The Kinase Challenge and the Rise of Privileged Scaffolds